Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
Overview
Description
Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate is a chemical compound with the molecular formula C11H15NO4 It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-(1h-pyrrol-1-yl)pentanedioate typically involves the condensation of pyrrole with dimethyl malonate under acidic or basic conditions. One common method is the Paal–Knorr synthesis, where pyrrole is reacted with a diketone, such as 2,5-hexanedione, in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological processes involving pyrrole derivatives.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 3-(1h-pyrrol-1-yl)pentanedioate involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(1h-pyrrol-1-yl)butanedioate
- Dimethyl 2-(1h-pyrrol-1-yl)propanedioate
- Dimethyl 2-(1h-pyrrol-1-yl)hexanedioate
Uniqueness
Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate is unique due to its specific structure, which includes a pyrrole ring and a pentanedioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
dimethyl 3-pyrrol-1-ylpentanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-10(13)7-9(8-11(14)16-2)12-5-3-4-6-12/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYRXWIVOGTAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)N1C=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298096 | |
Record name | dimethyl 3-(1h-pyrrol-1-yl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-63-7 | |
Record name | MLS002707024 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 3-(1h-pyrrol-1-yl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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